molecular formula C13H12N2O B13673110 3-Methyl-5-(1-methyl-3-indolyl)isoxazole

3-Methyl-5-(1-methyl-3-indolyl)isoxazole

Cat. No.: B13673110
M. Wt: 212.25 g/mol
InChI Key: PFPDYMGDMMPPQL-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methyl-3-indolyl)isoxazole is a novel synthetic hybrid compound designed for drug discovery and chemical biology, merging a 3-methylisoxazole motif with a 1-methylindole scaffold. This structural combination is of significant interest in medicinal chemistry, as both isoxazole and indole rings are privileged structures in FDA-approved drugs and bioactive molecules . Isoxazole derivatives demonstrate a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them a versatile core for developing new therapeutic agents . Concurrently, the indole scaffold is a naturally occurring nitrogen-containing heterocycle that regulates numerous proteins and genes involved in cancer development . The integration of these two pharmacophores into a single molecule creates a unique chemical entity with the potential for multi-target activity, particularly in oncology research. The compound's main research value lies in its potential as a building block for peptidomimetics or as a core structure for screening against various biological targets. Unnatural amino acids and heterocyclic compounds are increasingly important tools for overcoming the limitations of natural peptides, such as low stability against proteolysis . Researchers can utilize this compound to design and synthesize new classes of bioactive molecules, such as α/β-mixed peptides, which show great promise as stable peptidomimetics for therapeutic applications . Furthermore, its defined structure makes it a valuable candidate for establishing structure-activity relationships (SAR) to guide the further development of potent inhibitors for targets like TRK, VEGFR, and EGFR, which are known to be modulated by indole derivatives . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-methyl-5-(1-methylindol-3-yl)-1,2-oxazole

InChI

InChI=1S/C13H12N2O/c1-9-7-13(16-14-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3

InChI Key

PFPDYMGDMMPPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 5 1 Methyl 3 Indolyl Isoxazole and Its Analogues

Strategic Retrosynthetic Analysis of the Indole-Isoxazole Linkage

A retrosynthetic analysis of the target molecule, 3-Methyl-5-(1-methyl-3-indolyl)isoxazole, suggests several disconnection points. The primary disconnection is at the C-C bond linking the C5 position of the isoxazole (B147169) ring and the C3 position of the indole (B1671886) ring. This leads to two key synthons: a 1-methyl-3-indolyl synthon and a 3-methylisoxazole (B1582632) synthon with a reactive group at the C5 position.

A plausible forward synthesis pathway would involve the construction of the isoxazole ring from a precursor already attached to the indole moiety. This approach simplifies to the formation of the isoxazole ring from a 1,3-dicarbonyl compound derived from 1-methylindole (B147185). A key intermediate in this strategy is a β-diketone attached to the 1-methylindole at the C3 position.

An alternative disconnection strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In this scenario, the indole moiety could be part of the dipolarophile (the alkyne) or the 1,3-dipole (the nitrile oxide precursor).

Classical and Contemporary Synthetic Approaches to the Isoxazole Ring System

The formation of the isoxazole ring is a cornerstone of the synthesis of this compound. Various classical and contemporary methods can be employed for this purpose.

Cyclocondensation Reactions Involving Hydroxylamine (B1172632) Derivatives

A widely used and classical method for the synthesis of isoxazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine or its salts. In the context of the target molecule, a 1-(1-methyl-1H-indol-3-yl)butane-1,3-dione would serve as the key precursor. The reaction with hydroxylamine hydrochloride, typically in the presence of a base, would lead to the formation of the this compound. The regioselectivity of this reaction is generally high, with the nitrogen of the hydroxylamine attacking the more electrophilic carbonyl group.

Reactant 1Reactant 2ConditionsProduct
1-(1-methyl-1H-indol-3-yl)butane-1,3-dioneHydroxylamine hydrochlorideBase (e.g., sodium acetate), Ethanol, RefluxThis compound

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and highly regioselective method for the synthesis of isoxazoles. rsc.org This [3+2] cycloaddition approach offers a versatile route to a wide range of substituted isoxazoles. rsc.org For the synthesis of the target molecule, one could envision the reaction of 1-methyl-3-ethynyl-1H-indole with acetonitrile (B52724) oxide. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride by treatment with a base.

DipoleDipolarophileConditionsProduct
Acetonitrile oxide (from acetohydroximoyl chloride)1-methyl-3-ethynyl-1H-indoleBase (e.g., triethylamine), Solvent (e.g., THF)This compound

Multi-Component Reaction Protocols for Isoxazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of isoxazoles. For instance, a one-pot reaction involving an aldehyde, hydroxylamine, and an alkyne can lead to the formation of 3,5-disubstituted isoxazoles. nih.gov In the context of our target molecule, 1-methyl-1H-indole-3-carbaldehyde could be reacted with hydroxylamine and a source of the methyl group at the 3-position of the isoxazole, such as a terminal alkyne, in the presence of a suitable catalyst.

Functionalization and Derivatization Strategies for the Indole Moiety

The synthesis of this compound requires a 1-methylindole precursor. The regioselective N-alkylation of indole is therefore a critical step.

Regioselective N-Alkylation of Indole Precursors

The N-alkylation of indole can be achieved under various conditions. A common and effective method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent, in this case, a methyl halide like methyl iodide. rsc.org This method generally provides high yields of the N-alkylated product with excellent selectivity over C-alkylation. rsc.org

More recent and milder methods for N-methylation include the use of dimethyl carbonate (DMC) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uk These conditions are often more environmentally benign and can be more tolerant of other functional groups. st-andrews.ac.uk Phase-transfer catalysis has also been employed for the N-alkylation of indoles, offering another mild and efficient alternative.

SubstrateReagent 1Reagent 2SolventProduct
IndoleSodium Hydride (NaH)Methyl Iodide (CH3I)DMF or THF1-Methylindole
IndoleDimethyl Carbonate (DMC)DBU or DABCO-1-Methylindole

Electrophilic Aromatic Substitution on the Indole Nucleus

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for the functionalization of aromatic systems, including the electron-rich indole nucleus. The indole ring is highly reactive towards electrophiles, with a strong preference for substitution at the C-3 position of the pyrrole (B145914) ring. nih.govic.ac.uk This inherent reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate) formed during the attack at C-3. ic.ac.uk

In the context of synthesizing indole-isoxazole hybrids, this strategy involves the direct reaction of an N-substituted indole, such as 1-methylindole, with an electrophilic reagent that carries a precursor to the isoxazole ring. The general mechanism involves the generation of an electrophile that attacks the electron-rich C-3 position of the indole. While direct acylation with a pre-formed isoxazole acyl chloride is conceivable, a more common approach involves a multi-step sequence where an initial electrophilic substitution installs a side chain that is subsequently converted into the isoxazole ring.

For example, a Friedel-Crafts acylation of 1-methylindole with a suitable acylating agent (e.g., diketene (B1670635) or an equivalent of a 1,3-dicarbonyl compound) could install the necessary carbon framework at the C-3 position. This would be followed by cyclization with a hydroxylamine derivative to form the final isoxazole ring. The regioselectivity of the initial electrophilic attack is critical, and for indoles, it is reliably directed to the C-3 position. nih.gov

Side-Chain Modifications at the C-3 Position of Indole

A more prevalent and controlled strategy for the synthesis of C-3 substituted indole-isoxazole derivatives involves the modification of a pre-existing side chain at the C-3 position. nih.gov This approach avoids potential issues with regioselectivity and side reactions that can occur during direct electrophilic substitution on the indole ring itself. The synthesis typically begins with a readily available C-3 functionalized indole, such as 3-acetylindole (B1664109).

A representative pathway involves the Claisen condensation of 3-acetylindole with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. nih.gov This reaction yields an intermediate 1,3-dicarbonyl compound, specifically ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. This key intermediate contains the necessary framework to form the isoxazole ring. Subsequent reaction with hydroxylamine hydrochloride leads to a cyclocondensation reaction, forming the 5-substituted isoxazole ring, yielding ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. nih.gov The final steps would involve methylation of the indole nitrogen and conversion of the ester group at the isoxazole C-5 position to a methyl group to arrive at the target compound.

This side-chain modification strategy offers a modular and highly efficient route to a variety of indole-isoxazole hybrids, as different substituents can be incorporated on both the indole and the isoxazole precursor. nih.gov

Strategy Starting Material Key Intermediate Key Reactions Ref.
Electrophilic Aromatic Substitution1-MethylindoleC-3 Acylated IndoleFriedel-Crafts Acylation, Cyclocondensation nih.govic.ac.uk
Side-Chain Modification3-AcetylindoleEthyl 4-(1H-indol-3-yl)-2,4-dioxobutanoateClaisen Condensation, Cyclocondensation with Hydroxylamine nih.gov

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of safer solvents, catalytic reactions, and energy efficiency, are being actively explored in the synthesis of heterocyclic compounds like isoxazoles. mdpi.comnih.gov

Aqueous Medium Reactions

The use of water as a reaction medium is a cornerstone of green chemistry, offering significant advantages over conventional organic solvents due to its low cost, non-flammability, and environmental compatibility. nih.govdntb.gov.ua Several studies have demonstrated the efficient synthesis of isoxazole derivatives in aqueous media. nih.govdntb.gov.uanih.govresearchgate.net

One successful approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. nih.gov This method often proceeds without the need for a catalyst, and the product can be isolated in high yield simply by filtration after cooling the reaction mixture. The hydrophobic effect of water can accelerate reaction rates and improve yields compared to organic solvents. dntb.gov.ua This methodology provides a clean, efficient, and environmentally friendly route to 5-arylisoxazoles, which could be adapted for indole-containing analogues. nih.gov

Reactants Catalyst Solvent Conditions Yield Ref.
3-(Dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine hydrochlorideNoneWater50 °C, 2 h85-96% nih.gov
Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloridePyruvic acid (5 mol%)Water80 °C, 30-45 min88-95% mdpi.com
Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideGluconic acid (50 wt%)Aqueous Gluconic Acid70 °C, 45 min85-93% acgpubs.org

Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis)

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and lower energy consumption. Both organocatalysis and metal catalysis have been effectively employed for the synthesis of isoxazoles and indole-based compounds.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, avoiding the cost and potential toxicity associated with heavy metals. nih.gov In the synthesis of isoxazole derivatives, various organocatalysts have been reported. For instance, the three-component reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride to form 3-methyl-4-arylmethylene isoxazol-5(4H)-ones can be efficiently catalyzed by weak organic acids like itaconic acid or pyruvic acid in green solvents such as water or glycerol. mdpi.comnih.gov These methods often benefit from mild conditions and simple work-up procedures. Basic organocatalysts like potassium phthalimide (B116566) have also been shown to be effective for similar transformations in aqueous media. d-nb.info

Metal Catalysis

Transition-metal catalysis is a powerful tool for the construction of complex molecular architectures, including indole-based macrocycles and other heterocycles. mdpi.comnih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as Sonogashira or Heck reactions, are instrumental in forming the C-C bonds necessary for building complex precursors to heterocyclic systems. nih.govnih.gov

In the context of isoxazole synthesis, an efficient method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.orgresearchgate.net The requisite alkyne precursors can be synthesized using palladium/copper-catalyzed Sonogashira coupling. The subsequent cyclization can be promoted by various electrophiles under mild conditions. nih.govorganic-chemistry.org Metal-catalyzed approaches provide high levels of control and are indispensable for synthesizing highly substituted and complex indole-isoxazole analogues.

Catalytic System Reaction Type Key Features Ref.
Pyruvic AcidOrganocatalysis (Three-component reaction)Aqueous medium, high yields, short reaction times. mdpi.com
Itaconic AcidOrganocatalysis (Three-component reaction)Ultrasound irradiation, elimination of organic solvents. mdpi.com
Palladium/CopperMetal Catalysis (Sonogashira coupling)Synthesis of alkyne precursors for isoxazoles. nih.govorganic-chemistry.org
Rhodium CatalysisMetal Catalysis (C-H activation)Late-stage functionalization and macrocyclization of tryptophan (indole-containing) peptides. mdpi.com

Chemical Reactivity and Transformation Studies of 3 Methyl 5 1 Methyl 3 Indolyl Isoxazole Derivatives

Reactivity at the Methyl/Methylene (B1212753) Group of the Isoxazole (B147169) Ring

The methyl group at the C3 position of the isoxazole ring is a key handle for derivatization. Its protons exhibit sufficient acidity to be removed by a strong base, generating a nucleophilic carbanion that serves as a versatile intermediate for carbon-carbon bond formation.

The generation of a carbanion from the C3-methyl group is typically achieved through lithiation using organolithium reagents like n-butyllithium. Studies on analogous systems, such as 3,5-dimethylisoxazole, have established that the methyl group at the 3-position (alpha to the ring oxygen) can be regioselectively metalated. researchgate.net This process, known as lateral lithiation, is driven by the inductive effect of the ring's oxygen atom, which enhances the acidity of the adjacent methyl protons. cdnsciencepub.com

Once formed, this lithiated intermediate, 3-lithiomethyl-5-(1-methyl-3-indolyl)isoxazole, can act as a potent nucleophile in various condensation reactions. A prominent example is the Knoevenagel condensation, where the carbanion attacks an aldehyde or ketone. ias.ac.in This reaction typically proceeds under basic conditions and results in the formation of an α,β-unsaturated isoxazole derivative. For instance, reaction with an aromatic aldehyde (Ar-CHO) would yield a styryl-like product, extending the conjugation of the system.

Table 1: Representative Knoevenagel Condensation of Isoxazole Derivatives This table is illustrative, based on established reactivity principles of similar heterocyclic systems.

Reactant 1 (Isoxazole) Reactant 2 (Aldehyde) Base/Conditions Product
3-Methyl-5-aryl-isoxazole Benzaldehyde Piperidine, EtOH, Reflux 3-(2-Phenylvinyl)-5-aryl-isoxazole
3-Methyl-5-aryl-isoxazole 4-Nitrobenzaldehyde n-BuLi then Aldehyde 3-(2-(4-Nitrophenyl)vinyl)-5-aryl-isoxazole
3,5-Dimethyl-4-nitroisoxazole Various Benzaldehydes Piperidine, Solvent-free 3-Methyl-4-nitro-5-styrylisoxazoles

Similarly, this carbanion can participate in vinylogous nitroaldol (Henry-type) reactions if the electrophile is a nitroalkene, further expanding the synthetic utility of the C3-methyl group for creating complex molecular architectures.

The α,β-unsaturated compounds synthesized via Knoevenagel condensation in the previous step are excellent Michael acceptors. Their conjugated system is polarized by the electron-withdrawing nature of the isoxazole ring, rendering the β-carbon susceptible to attack by a wide range of nucleophiles (Michael donors).

This reactivity allows for 1,4-conjugate addition, a powerful method for forming C-C, C-N, C-S, and C-O bonds. researchgate.net For example, the styryl derivative of 3-methyl-5-(1-methyl-3-indolyl)isoxazole can react with active methylene compounds (e.g., malonates), amines (aza-Michael), or thiols (thia-Michael) to yield more complex, functionalized structures. nih.gov The use of chiral catalysts can also facilitate asymmetric Michael additions, providing enantioselective access to new derivatives. These reactions are foundational for building molecular complexity from the relatively simple isoxazole precursor.

Electrophilic and Nucleophilic Reactivity of the Isoxazole Ring System

The isoxazole ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. Generally, it is resistant to classical electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen and oxygen atoms. Electrophilic attack, if forced, is known to occur preferentially at the C4 position. reddit.com However, the highly electron-rich nature of the tethered indole (B1671886) ring means that any electrophilic attack on the this compound scaffold would overwhelmingly occur on the indole moiety rather than the isoxazole. Modern synthetic methods, such as palladium-catalyzed C-H bond functionalization, have emerged as a more effective strategy for the direct arylation of the C4 position of 3,5-disubstituted isoxazoles, overcoming the ring's inherent low reactivity. researchgate.net

Conversely, the electron-deficient character of the isoxazole ring makes it susceptible to nucleophilic attack. This can lead to two primary outcomes: nucleophilic substitution or ring-opening.

Nucleophilic Substitution : For substitution to occur, a suitable leaving group must be present on the ring, typically at the C3, C4, or C5 position. libretexts.org For instance, a 4-halo-isoxazole derivative can undergo substitution with various nucleophiles. Theoretical and experimental studies have shown that intramolecular nucleophilic substitution is a viable pathway for forming fused isoxazole systems, highlighting the potential for such reactions when the geometry is favorable and a leaving group is present. nih.gov

Ring Cleavage : The N-O bond in the isoxazole ring is relatively weak and can be cleaved by strong nucleophiles or reducing agents. nih.gov Treatment of isoxazoles with strong bases like n-butyllithium can lead to deprotonation, but under certain conditions, it can also initiate ring cleavage, leading to the formation of acyclic compounds. cdnsciencepub.comcdnsciencepub.com This reactivity pathway is an important consideration when planning synthetic transformations on the isoxazole core.

Functional Group Interconversions and Derivatization on the Hybrid Scaffold

Beyond the reactivity of the isoxazole core, the hybrid nature of this compound allows for derivatization on the indole portion of the molecule. The indole ring is electron-rich and readily undergoes electrophilic substitution, offering a complementary site for functionalization.

A classic and powerful method for this purpose is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an activated aromatic ring. organic-chemistry.org Indoles are excellent substrates for this reaction. In the case of the target scaffold, the Vilsmeier-Haack reaction would be expected to occur on the indole ring. For N-substituted indoles, formylation typically takes place at the C2 position. This transformation converts the indolyl-isoxazole into an aldehyde, which is a versatile synthetic intermediate that can be further modified through oxidation, reduction, or condensation reactions, enabling extensive derivatization of the indole moiety. sid.ir

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are highly effective for the functionalization of heterocyclic systems, including isoxazoles. nih.gov This strategy is particularly useful for derivatizing the C4 position of the isoxazole ring, which is otherwise difficult to functionalize.

The most common approach involves the initial synthesis of a 4-halo-isoxazole, typically a 4-iodo or 4-bromo derivative. This can be achieved through methods like the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophilic halogen source such as iodine monochloride (ICl) or N-bromosuccinimide (NBS). acs.orgorganic-chemistry.orgnih.gov

With the 4-halo-3-methyl-5-(1-methyl-3-indolyl)isoxazole intermediate in hand, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce new substituents.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Isoxazole Functionalization This table summarizes common cross-coupling reactions applicable to a 4-halo-isoxazole substrate.

Reaction Name Coupling Partner Reagent/Catalyst System Product
Suzuki-Miyaura Aryl/heteroaryl boronic acid or ester Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 4-Aryl-isoxazole derivative
Sonogashira Terminal alkyne Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) 4-Alkynyl-isoxazole derivative
Heck Alkene Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) 4-Alkenyl-isoxazole derivative
Buchwald-Hartwig Amine Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) 4-Amino-isoxazole derivative
Stille Organostannane Pd(0) catalyst 4-Aryl/Alkenyl-isoxazole derivative

These reactions are highly versatile, tolerate a wide range of functional groups, and provide a reliable route to novel 3,4,5-trisubstituted isoxazoles, allowing for systematic modification of the scaffold for various applications, including medicinal chemistry. researchgate.netnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from multi-dimensional experiments like COSY, HSQC, and HMBC for 3-Methyl-5-(1-methyl-3-indolyl)isoxazole could not be located.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

Precise mass-to-charge ratio (m/z) data from HRMS to confirm the molecular formula (C₁₃H₁₂N₂O) and detailed fragmentation patterns for this compound are not documented in the available resources.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

The characteristic vibrational frequencies (in cm⁻¹) corresponding to the functional groups and bonds within this compound are not reported.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data such as space group, unit cell dimensions, and precise bond lengths and angles are unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Information regarding the maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), which describe the electronic transitions and chromophoric properties of this compound, could not be found.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of isoxazole (B147169) derivatives. researchgate.net Density Functional Theory (DFT) is a particularly powerful tool for this purpose, offering a balance between accuracy and computational cost. asianpubs.org For structurally similar molecules, such as 5-(4-methoxyphenyl)-3-(1-methylindol-3yl)isoxazole, DFT methods like the B3LYP functional combined with a 6-31G basis set have been effectively used to determine optimized geometry, bonding characteristics, and vibrational frequencies. asianpubs.org These calculations provide a foundational understanding of the molecule in its ground state.

The electronic structure of a molecule is key to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, various quantum chemical parameters can be calculated to describe the molecule's reactivity. These descriptors provide a quantitative measure of different aspects of the molecule's electronic behavior.

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivity.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)-(ELUMO + EHOMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)μ2 / (2η) (where μ = -χ)Measures the propensity to accept electrons.

This table is based on methodologies described in studies on related heterocyclic compounds. researchgate.netresearchgate.net

Quantum chemical methods are widely used to predict spectroscopic parameters, which can then be validated against experimental data. For instance, DFT calculations can accurately forecast Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. asianpubs.org In studies of related indole-isoxazole compounds, calculated 1H NMR and 13C NMR chemical shifts using the Gauge-Invariant Atomic Orbital (GIAO) method have shown excellent agreement with experimental values. researchgate.net This correlation is crucial for confirming the molecular structure and for the accurate assignment of spectral signals. asianpubs.orgresearchgate.net

Below is an illustrative comparison of how theoretical and experimental data would be correlated for a given nucleus.

NucleusExperimental Chemical Shift (ppm)Calculated Isotropic Shielding TensorDeviation (ppm)
C1128.551.20.3
C2115.364.4-0.2
C3130.149.60.1
H17.823.10.05
H27.223.7-0.03

This table illustrates the validation process, based on findings from related structures where the absolute deviation between experimental and calculated values was found to be minimal. researchgate.net

Molecules with rotatable bonds, like the one connecting the indole (B1671886) and isoxazole rings, can exist in multiple conformations. Conformational analysis using quantum chemical methods helps to identify the most stable three-dimensional arrangements (conformers) and to map the potential energy surface. researchgate.net By calculating the relative energies of different conformers, it is possible to determine the most probable shape of the molecule under given conditions. This is vital as the biological activity of a molecule is often dependent on its specific conformation. These studies can reveal steric hindrances and favorable interactions that dictate the molecule's preferred geometry. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and interactions with the surrounding environment, such as solvent molecules. mdpi.com

For simulations of isoxazole derivatives, force fields like CHARMM36 are often used. mdpi.com The system is typically placed in a simulation box filled with a water model (e.g., TIP3P) and neutralized with ions to mimic physiological conditions. mdpi.com These simulations can reveal how the solvent influences the conformation of 3-Methyl-5-(1-methyl-3-indolyl)isoxazole and can highlight key interaction sites for solvation. researchgate.net The stability of the molecule and its complexes with biological targets can be assessed by analyzing parameters like root-mean-square deviation (RMSD) over the simulation time. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of 3-indolyl derivatives, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. researchgate.net

The process involves calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic) for each molecule in a training set of compounds with known activities. nih.gov Statistical methods, such as partial least squares regression, are then used to build a model that can predict the activity of new, untested compounds. researchgate.net A successful QSAR model can be highly valuable for prioritizing the synthesis of new derivatives with potentially enhanced activity. nih.govresearchgate.net

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful technique in drug design used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) responsible for a molecule's biological activity.

Ligand-Based Modeling: This approach is used when the structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their activity. For isoxazole-containing compounds, these features might include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

Structure-Based Modeling: When the 3D structure of the target protein is available, a pharmacophore can be derived from the key interactions observed between the target and a bound ligand. mdpi.com This model highlights the crucial interaction points within the target's binding site.

For this compound, a pharmacophore model would define the spatial arrangement of its indole nitrogen, isoxazole oxygen and nitrogen atoms, and methyl groups, providing a template for designing new molecules with similar or improved biological profiles. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

The synthesis of isoxazole rings is frequently achieved through a [3+2] cycloaddition reaction, a type of pericyclic reaction. Specifically, the reaction between a nitrile oxide and an alkyne is a common and effective method for forming the isoxazole core. In the context of this compound, the most probable synthetic pathway involves the 1,3-dipolar cycloaddition of acetonitrile (B52724) oxide with 1-methyl-3-ethynyl-1H-indole.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate details of such reaction mechanisms. Through the calculation of potential energy surfaces, chemists can identify the transition states and intermediates, thereby elucidating the reaction pathway and predicting the regioselectivity of the cycloaddition.

While specific computational studies on the transition state analysis for the reaction forming this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established for similar 1,3-dipolar cycloadditions. These studies typically involve locating the transition state structure for the concerted cycloaddition mechanism. The geometry of the transition state provides insight into the simultaneous bond-forming processes.

For the cycloaddition leading to isoxazoles, two possible regioisomers can be formed. Computational analysis of the transition states for both pathways allows for the prediction of the major product. The pathway with the lower activation energy will be the kinetically favored one, leading to the predominant regioisomer.

A representative computational study on a related 1,3-dipolar cycloaddition might yield data similar to that presented in the following hypothetical table. This data illustrates the kind of information that would be obtained from a transition state analysis for the synthesis of this compound.

Interactive Data Table: Hypothetical Transition State Analysis Data

ParameterPathway A (Leading to 5-substituted isoxazole)Pathway B (Leading to 4-substituted isoxazole)
Activation Energy (ΔG‡) in kcal/mol15.218.5
Reaction Energy (ΔG_rxn) in kcal/mol-25.8-23.1
Key Transition State Bond Distance 1 (C-C) in Å2.152.20
Key Transition State Bond Distance 2 (O-C) in Å2.052.10

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for the specific reaction of interest, but rather demonstrates the typical outputs of such a computational study.

The analysis would reveal that the transition state leading to the 5-substituted isoxazole (Pathway A) has a lower activation energy, thus explaining the observed regioselectivity in the synthesis of compounds like this compound. Furthermore, the negative reaction energy for both pathways indicates that the formation of the isoxazole ring is a thermodynamically favorable process.

Mechanistic Investigations of Biological Activity in Preclinical and in Vitro Models

Identification and Validation of Molecular Targets and Pathways

Research into the enzymatic inhibition profile of 3-Methyl-5-(1-methyl-3-indolyl)isoxazole derivatives has primarily centered on targets relevant to neurodegenerative diseases, such as Alzheimer's disease. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): A series of indole-isoxazole carbohydrazide (B1668358) derivatives has been synthesized and evaluated for their ability to inhibit cholinesterases. nih.gov One notable derivative, N'-(3-Methoxybenzylidene)-5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide (referred to as compound 5d), demonstrated potent and selective inhibition of AChE with a half-maximal inhibitory concentration (IC50) of 29.46 ± 0.31 µM. nih.gov It exhibited no significant inhibitory activity against BuChE, indicating a high degree of selectivity for AChE. nih.gov Kinetic analysis of compound 5d revealed a competitive mode of inhibition against AChE, with an inhibition constant (Ki) of 19.33 µM. nih.gov This suggests that the compound binds to the active site of the enzyme, competing with the native substrate, acetylcholine (B1216132). nih.gov

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): The same series of indole-isoxazole derivatives was also assessed for BACE1 inhibitory potential, another key target in Alzheimer's disease. nih.govnih.gov Compound 5d showed promising BACE1 inhibition with an IC50 value of 2.85 ± 0.09 µM. nih.gov Other derivatives in the series, such as one bearing a 3-bromo substitution (compound 5j), exhibited even greater potency with an IC50 of 1.99 ± 0.15 µM. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase (COX): While the indole (B1671886) and isoxazole (B147169) scaffolds are present in various known inhibitors of EGFR and COX, direct inhibitory data for this compound on these specific enzymes is not extensively documented in the available literature. nih.govnih.govnih.gov The isoxazole nucleus is recognized for its diverse pharmacological potential, including anti-inflammatory and anticancer activities, which are often mediated through enzymes like COX and EGFR. nih.govnih.gov For instance, certain diarylisoxazole derivatives have been identified as highly selective COX-1 inhibitors, where the presence of a methyl group on the isoxazole ring was found to be important for activity. researchgate.net Similarly, various indole-based compounds have been developed as potent EGFR tyrosine kinase inhibitors for cancer therapy. nih.govnih.gov

Compound DerivativeTarget EnzymeIC50 Value (µM)Inhibition TypeReference
N'-(3-Methoxybenzylidene)-5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide (5d)Acetylcholinesterase (AChE)29.46 ± 0.31Competitive (Ki = 19.33 µM) nih.gov
N'-(3-Methoxybenzylidene)-5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide (5d)Butyrylcholinesterase (BuChE)No notable inhibitionN/A nih.gov
N'-(3-Methoxybenzylidene)-5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide (5d)BACE12.85 ± 0.09N/A nih.gov
Indole-isoxazole derivative (5j, R=3-Br)BACE11.99 ± 0.15N/A nih.gov
Indole-isoxazole derivative (5b, R=OH)BACE12.79 ± 0.52N/A nih.gov

While direct receptor binding assays for this compound are not specified, research on structurally analogous compounds highlights the potential for this scaffold to interact with various receptors. For example, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418), an isoxazole analog of nicotine, is a potent agonist at the alpha-4/beta-2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). nih.gov Another related compound, N-(1-methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea, has been identified as a high-affinity antagonist for the 5-HT2B serotonin (B10506) receptor. nih.gov Furthermore, studies on trisubstituted isoxazoles have demonstrated high binding affinity for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), an important target in immunology. nih.govacs.org These findings suggest that the indole-isoxazole core is a versatile pharmacophore capable of being tailored to achieve specific receptor affinities, although the profile of the parent compound remains to be fully elucidated.

The cellular effects of compounds based on the indole and isoxazole frameworks have been investigated, pointing to modulation of critical pathways involved in cell survival and proliferation.

Apoptosis Induction: Several studies have shown that novel synthetic isoxazole derivatives can act as potential anticancer agents by stimulating apoptosis. nih.gov For instance, a class of 3,4-isoxazolediamide derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells, inducing both early and late stages of apoptosis. nih.gov Similarly, certain 3-methyl-indole derivatives have been shown to exert cytotoxic effects on cancer cell lines through the induction of apoptosis, characterized by condensed and fragmented nuclei. nih.gov

Tubulin Polymerization: The indole nucleus is a key structural feature in many potent inhibitors of tubulin polymerization, which are used as anticancer agents. nih.gov These compounds interfere with the dynamic process of microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govmdpi.com Hybrids incorporating an N-methyl-indolyl moiety have shown potent tubulin polymerization inhibitory activity, binding at the colchicine (B1669291) site of tubulin. nih.govmdpi.com While direct evidence for this compound is lacking, its indole component suggests that it could potentially interact with this pathway.

Comprehensive Structure-Activity Relationship (SAR) Studies

SAR studies on various indole-isoxazole derivatives have provided valuable insights into the chemical features that govern their biological potency and target selectivity. nih.govnih.govresearchgate.netnih.govnih.govnih.govmdpi.commdpi.comnih.govmdpi.com

Systematic modifications of the indole-isoxazole scaffold have revealed key determinants of activity for different biological targets.

For Cholinesterase and BACE1 Inhibition: In the indole-isoxazole carbohydrazide series, SAR studies indicated that electron-donating groups on the benzylidene moiety generally enhanced AChE inhibitory activity. nih.gov For BACE1 inhibition, halogen substitutions (e.g., 3-bromo) and mono-electron-donating groups (e.g., hydroxyl, methoxy) on the benzylidene ring were found to be favorable. nih.gov

For RORγt Receptor Binding: For isoxazole-based RORγt ligands, the nature of the linker at the C-4 position of the isoxazole ring is critical. An ether linkage was found to be optimal, while thioether or methylated amine linkers resulted in a drop in potency. dundee.ac.uk At the C-5 position, a hydrogen-bond-donating heterocycle, such as a pyrrole (B145914), was shown to be necessary for high-affinity binding. dundee.ac.uk

For COX-1 Inhibition: In the development of selective COX-1 inhibitors, the simultaneous presence of a 5-methyl group, a 4-phenyl group, and a 5-chlorofuran-2-yl group on the isoxazole core was identified as crucial for potent and selective inhibition. researchgate.net This highlights the specific role of the methyl group at the C-3 position (equivalent to the C-5 position in other naming conventions) of the isoxazole ring. researchgate.net

For Tubulin Polymerization Inhibition: For indole-based tubulin inhibitors, substitutions on the indole ring and the nature of the second aromatic ring are critical. For instance, in a series of 1,2,4-triazole-indole hybrids, the attachment of the N-methyl-5-indolyl moiety conferred optimal bioactivity. nih.gov

TargetScaffoldFavorable Substituents/FeaturesUnfavorable Substituents/FeaturesReference
AChEIndole-isoxazole carbohydrazideElectron-donating groups on benzylidene ringN/A nih.gov
BACE1Indole-isoxazole carbohydrazideHalogen (3-Br) or electron-donating groups (OH, OMe) on benzylidene ringN/A nih.gov
RORγtTrisubstituted isoxazoleC-4: Ether linker; C-5: H-bond donor (e.g., pyrrole)C-4: Thioether, methylated amine linkers dundee.ac.uk
COX-1Diarylisoxazole5-methyl, 4-phenyl, 5-chlorofuran-2-yl on isoxazole coreN/A researchgate.net
TubulinIndole hybridsN-methyl-5-indolyl moietyN/A nih.gov

The influence of stereochemistry on biological activity has been demonstrated in related isoxazole compounds. In the case of the nAChR agonist ABT 418, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, the activity resides exclusively in the (S)-enantiomer. nih.gov The corresponding (R)-enantiomer was found to be inactive, underscoring the critical importance of a specific three-dimensional arrangement of atoms for effective interaction with the receptor binding site. nih.gov This highlights that stereoisomerism can be a decisive factor in the biological activity of this class of compounds, and chiral centers within derivatives of this compound could significantly impact their target recognition and potency.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as an indole-isoxazole derivative, might interact with a biological target, typically a protein or enzyme. Studies on compounds structurally related to this compound have utilized this approach to elucidate potential mechanisms of action and guide the development of more potent molecules.

For instance, molecular docking studies on a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids identified Xanthine Oxidase (XO) as a key target. nih.gov These investigations revealed that the compounds could fit into the enzyme's binding site, retaining key interactions similar to known inhibitors like febuxostat. nih.gov Notably, the analyses showed the formation of new hydrogen bonds between the oxygen atom of the isoxazole ring and the amino acid residues Ser876 and Thr1010, providing a structural basis for the observed inhibitory activity. nih.gov

In the field of antimicrobial research, docking simulations have been employed to identify probable bacterial and fungal molecular targets. For derivatives of 5-indolylmethylen-4-oxo-2-thioxothiazolidine, AutoDock software was used to explore interactions with enzymes crucial for microbial survival. nih.govnih.gov Similarly, docking studies on other indole-based heterocyclic scaffolds against targets like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase have shown significant binding interactions, characterized by hydrogen bonds and pi-stacked interactions. researchgate.net

Furthermore, in cancer research, molecular docking has been used to confirm the interaction between N-((1-methyl-1H-indol-3-yl)methyl)acetamides and tubulin. nih.gov The results indicated that these compounds occupy the colchicine binding site of the protein, with the 3,4,5-trimethoxybenzene moiety forming a π–π interaction with HIS-192, and a phenyl ring on a pyrazole (B372694) fragment forming interactions with GLU-196 and ARG-264. nih.gov These computational findings provide a plausible explanation for the compounds' ability to inhibit tubulin polymerization, a key mechanism for anticancer activity. nih.gov

Development and Application of In Vitro Biological Screening Assays

In vitro biological screening assays are fundamental for evaluating the pharmacological activity of new chemical entities. These assays can range from enzyme inhibition tests to cell-based evaluations of cytotoxicity or specific pathway modulation. For compounds within the indole-isoxazole class, a variety of such assays have been developed and applied to determine their biological potential.

Enzyme Assays Enzyme inhibition assays are a direct method to quantify the potency of a compound against a specific enzymatic target. A notable example involves the evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as inhibitors of Xanthine Oxidase (XO), a key enzyme in uric acid production. nih.gov In these assays, the inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC₅₀). One of the synthesized compounds, 6c , demonstrated potent inhibitory activity with an IC₅₀ value of 0.13 μM, which was significantly more potent than the established drug allopurinol (B61711) (IC₅₀ = 2.93 μM). nih.gov Enzyme kinetic studies further characterized compound 6c as a mixed-type inhibitor. nih.gov

Cell-Based Assays for Specific Pathways Cell-based assays are crucial for understanding a compound's effect in a more complex biological environment. For example, the immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives were assessed using lymphocyte proliferation assays. nih.gov These tests measured the spontaneous and mitogen-induced proliferation of cells from the thymus, spleen, and lymph nodes. nih.gov The results showed that different derivatives could either stimulate or inhibit lymphocyte proliferation, and these effects were linked to the compounds' influence on the expression of signaling proteins in Jurkat T-cells. nih.gov

Cytotoxicity on Cancer Cell Lines for Structure-Activity Relationship (SAR) The cytotoxic potential of indole-isoxazole derivatives against various cancer cell lines is a major area of investigation, providing critical data for structure-activity relationship (SAR) studies. These studies help to identify the chemical features responsible for anticancer activity.

A series of indole-3-isoxazole-5-carboxamide derivatives were screened against breast (MCF7), colon (HCT116), and liver (Huh7, HepG2, Mahlavu, SNU475) cancer cell lines. nih.gov The compound 5a , featuring a 3,4,5-trimethoxyphenyl moiety, was identified as the most potent against all tested cell lines, with an IC₅₀ value of 0.7 µM for Huh7 cells. nih.gov In contrast, its benzyl (B1604629) counterpart, 5d , showed a significant drop in potency, highlighting the importance of the phenyl substitution for cytotoxic activity. nih.gov

The table below summarizes the cytotoxic activity (IC₅₀ in µM) of selected indole-3-isoxazole-5-carboxamide derivatives against various hepatocellular carcinoma cell lines. nih.gov

CompoundHuh7MahlavuHepG2SNU475
5a 0.71.53.81.4
5r 21.517.41.98.5
5t 10.34.82.53.3
Doxorubicin 0.20.50.30.4
5-Fluorouracil 4.21.31.51.7
Sorafenib 2.92.52.43.1

Similarly, studies on oxazolyl- and thiazolyl-indoles revealed cancer cell-specific antiproliferative properties against HL-60 leukemia and C6 glioma cell lines. nih.gov SAR analysis indicated that sulfur-containing compounds (thiazoles and carbothioamides) showed significant antiproliferative effects. nih.gov Furthermore, the presence of a chlorine substituent at position 5 of the indole ring was found to enhance both the potency and cancer selectivity of the compounds. nih.gov

Metal Chelating Activity Studies in Biological Contexts

Metal ions, particularly transition metals like iron, play a dual role in biological systems. While essential for many physiological processes, their dysregulation can lead to oxidative stress through the generation of reactive oxygen species. Compounds with metal-chelating properties can sequester excess metal ions, thereby acting as antioxidants.

While direct studies on this compound are not extensively documented, research on related indole derivatives has explored their metal-chelating capabilities. For example, certain novel indole derivatives have been screened for their in vitro antioxidant activities, including ferrous (Fe²⁺) ion metal chelating activity. researchgate.net In these assays, the ability of the compound to interfere with the formation of the ferrous ion-ferrozine complex is measured spectrophotometrically. A higher percentage of inhibition indicates a stronger chelating activity. Studies have shown that some indole-benzimidazole and indole-benzothiazole hybrids exhibit significant metal chelating activity, suggesting that the indole scaffold can be a valuable component in the design of agents that mitigate metal-induced oxidative stress. researchgate.net

Applications As Chemical Probes and Building Blocks in Academic Research

Utilization as a Privileged Scaffold for Combinatorial Library Synthesis

The 5-(3'-indolyl)oxazole core is recognized as a privileged heterocyclic scaffold in medicinal chemistry. researchgate.net Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, making them highly valuable starting points for drug discovery and chemical biology. Both the indole (B1671886) and isoxazole (B147169) moieties are independently considered important pharmacophores, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govnih.govnih.govmdpi.comunipi.itnih.gov

The fusion of these two rings into a single hybrid molecule, such as 3-Methyl-5-(1-methyl-3-indolyl)isoxazole, creates a versatile template for combinatorial chemistry. nih.gov By systematically introducing diverse substituents at various positions—such as the indole nitrogen, the methyl group on the isoxazole, or other positions on the indole ring—researchers can generate large libraries of related compounds. These libraries are then screened against various biological targets, such as enzymes or receptors, to identify novel bioactive agents. For instance, libraries of indole-isoxazole hybrids have been synthesized and evaluated for potential anticancer properties, demonstrating the utility of this scaffold in generating new lead compounds for therapeutic development. nih.govnih.gov

Table 1: Role of Constituent Scaffolds in Drug Discovery

Scaffold Role Key Attributes
Indole Privileged Structure Binds to diverse biological targets; mimics the tryptophan side chain; participates in hydrogen bonding and π-stacking. mdpi.comunipi.it
Isoxazole Versatile Pharmacophore Present in numerous approved drugs; metabolically stable; acts as a bioisostere for other functional groups. nih.govnih.govnih.gov

| Indolyl-Isoxazole | Hybrid Scaffold | Combines features of both rings; provides a rigid framework for orienting functional groups; serves as a template for combinatorial libraries. researchgate.netnih.gov |

Development as Chemical Probes for Elucidating Biological Processes

Chemical probes are essential small-molecule tools used to interrogate protein function and dissect biological pathways. The indolyl-isoxazole scaffold is well-suited for the development of such probes due to its documented interactions with various biological systems. researchgate.net Derivatives based on this core structure have been designed to target and modulate the activity of specific proteins, including protein kinases like Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR), as well as ionotropic glutamate (B1630785) receptors. nih.govresearchgate.netthesciencein.org

By creating potent and selective inhibitors or modulators from the indolyl-isoxazole template, researchers can study the specific roles these proteins play in cellular signaling and disease. For example, a highly selective kinase inhibitor derived from this scaffold can be used to probe the downstream effects of that kinase's activity in cancer cell proliferation. nih.gov The development of such tools is crucial for target validation in drug discovery and for advancing the fundamental understanding of complex biological processes.

Exploration in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. The structure of this compound can be conceptually deconstructed into its constituent parts—the N-methylindole and 3-methyl-isoxazole moieties—which are ideal candidates for fragment screening.

Alternatively, the entire indolyl-isoxazole core can serve as a more complex starting fragment or a "fragment hit." In an FBDD campaign, this core structure could be identified as binding to a target protein. Subsequently, chemists would use structure-guided methods to "grow" the fragment by adding functional groups that form additional interactions within the protein's binding site, thereby systematically increasing binding affinity and potency. This strategy allows for the efficient exploration of chemical space and the rational design of novel, high-affinity ligands.

Table 2: Applications of the Indolyl-Isoxazole Scaffold in Research

Application Area Description Research Goal
Combinatorial Synthesis Use as a core template to generate large libraries of diverse compounds. Discovery of new bioactive molecules for therapeutic or research purposes. nih.gov
Chemical Probes Design of selective molecules to interact with specific biological targets (e.g., kinases). Elucidation of protein function and validation of drug targets. researchgate.netthesciencein.org
FBDD Utilization as a starting fragment for optimization and lead development. Rational design of potent ligands by growing or linking fragments.

| Functional Materials | Incorporation into push-pull systems for creating organic dyes. | Development of novel materials for optics, electronics, or sensing. bohrium.com |

Potential Applications in Functional Materials Research (e.g., Merocyanine (B1260669) Dyes)

Beyond biological applications, the electronic properties of the indolyl-isoxazole scaffold make it a candidate for use in functional materials research. Merocyanine dyes, for example, are a class of molecules characterized by an electron-donating group and an electron-accepting group linked by a conjugated π-system. This "push-pull" architecture gives rise to interesting photophysical properties, such as strong light absorption and fluorescence.

The indole nucleus is a well-established electron donor, while the isoxazole ring can function as part of the conjugated bridge. By chemically modifying the scaffold, such as by introducing a strong electron-accepting group, it is possible to create a push-pull system. Indeed, related structures incorporating an isoxazolone nucleus have been successfully synthesized and characterized as merocyanine dyes. bohrium.com Therefore, the this compound framework holds potential as a building block for novel organic dyes with applications in areas like nonlinear optics, photovoltaics, and fluorescent sensing.

Future Research Directions and Unresolved Challenges in Indole Isoxazole Chemistry

Pursuit of Novel and Environmentally Benign Synthetic Methodologies

A primary challenge in the advancement of indole-isoxazole chemistry is the development of more efficient and sustainable synthetic routes. Current methods often rely on multi-step procedures that can be time-consuming and generate significant chemical waste. ijpsonline.com Future research will likely prioritize the development of novel, environmentally benign synthetic methodologies.

Key areas of focus include:

One-Pot Reactions: Designing multi-component reactions where reactants are mixed in a single vessel to form the final product in a streamlined process. nih.gov

Green Solvents: Utilizing ionic liquids or aqueous media to replace hazardous organic solvents, thereby reducing the environmental impact of synthesis. nih.gov

Catalyst Innovation: Exploring novel catalysts, including biocatalysts, to improve reaction efficiency, selectivity, and reduce the need for harsh reaction conditions. nih.gov

Ultrasound and Microwave-Assisted Synthesis: Employing alternative energy sources to accelerate reaction times and improve yields. nih.gov

These approaches aim to make the synthesis of complex indole-isoxazole derivatives more practical and scalable for potential pharmaceutical development.

Discovery and Characterization of Undiscovered Biological Targets and Mechanisms of Action

While indole-isoxazole derivatives have been evaluated for various biological activities, a comprehensive understanding of their molecular targets and mechanisms of action is often lacking. Future investigations will need to delve deeper into the specific biochemical pathways modulated by these compounds. For instance, some indole-isoxazole hybrids have shown potential as anticancer agents by inducing cell cycle arrest, but the precise proteins they interact with to achieve this effect require further elucidation. nih.govnih.gov

Future research should aim to:

Identify and validate novel protein targets for indole-isoxazole compounds.

Elucidate the detailed mechanisms by which these compounds exert their therapeutic effects, whether through enzyme inhibition, receptor modulation, or other interactions. acs.org

Explore the potential for these compounds to act as chemical probes to better understand complex biological processes.

Rational Design Principles for Achieving Enhanced Selectivity and Potency against Specific Biological Pathways

The rational design of new indole-isoxazole derivatives with improved potency and selectivity is a critical area for future research. Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the indole (B1671886) or isoxazole (B147169) rings, as well as the linker between them, affect biological activity. dundee.ac.uk

Future efforts in rational design will likely involve:

Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding of novel derivatives to their biological targets and guide the design of more potent compounds. connectjournals.com

Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to optimize the compound's efficacy and pharmacokinetic profile.

Fragment-Based Drug Design: Building novel inhibitors by identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound.

These strategies will be instrumental in developing indole-isoxazole-based therapeutics with high specificity for their intended targets, thereby minimizing off-target effects.

Integration with Advanced Systems Biology and Chemoinformatics Approaches

The integration of systems biology and chemoinformatics offers powerful new avenues for understanding the broader biological effects of indole-isoxazole compounds. These approaches can help to predict potential toxicities, identify new therapeutic applications, and personalize treatment strategies.

Future research in this domain will likely include:

High-Throughput Screening: Utilizing automated platforms to rapidly screen large libraries of indole-isoxazole derivatives against a wide range of biological targets.

-Omics Technologies: Employing genomics, proteomics, and metabolomics to obtain a holistic view of the cellular response to treatment with these compounds.

Machine Learning and AI: Developing predictive models to identify promising drug candidates and optimize their properties based on large datasets of chemical structures and biological activities.

Addressing Synthetic and Methodological Hurdles in Derivatization and Scale-Up

A significant challenge in the development of indole-isoxazole-based drugs is the transition from laboratory-scale synthesis to large-scale production. The synthetic routes used in initial discovery phases may not be economically viable or practical for manufacturing the quantities of a compound needed for clinical trials and commercialization.

Future research must address:

Scalable Synthetic Routes: Developing robust and cost-effective synthetic methods that can be safely and efficiently implemented on an industrial scale.

Purification Techniques: Optimizing purification methods to ensure the high purity of the final compound required for pharmaceutical use.

Process Chemistry: Investigating the physical and chemical properties of the compounds and their intermediates to ensure stable and reproducible manufacturing processes.

Overcoming these hurdles is essential for the successful translation of promising indole-isoxazole derivatives from the research laboratory to the clinic.

Q & A

Q. How can Hirshfeld surface analysis and X-ray crystallography elucidate intermolecular interactions in isoxazole derivatives?

  • Answer : Hirshfeld surfaces map close contacts (e.g., C-H···π interactions between indole and isoxazole rings) to explain packing motifs . X-ray data reveal bond lengths/angles critical for docking studies; for example, planar isoxazole rings favor π-stacking with aromatic enzyme residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.